![molecular formula C22H19Cl2NO5 B282501 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid, also known as DCP-LA, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, and has been the subject of scientific research in several fields.
作用機序
The exact mechanism of action of 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is not yet fully understood, but it is thought to involve its ability to modulate certain signaling pathways in the brain and other tissues. Specifically, 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been found to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of cell signaling pathways. Additionally, 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been found to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid in lab experiments is its ability to modulate multiple signaling pathways, which may make it useful in a variety of contexts. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are several potential future directions for research on 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and how it may be used in the treatment of other conditions such as inflammation and oxidative stress. Finally, more studies are needed to investigate the safety and efficacy of 4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid in humans, as most of the current research has been conducted in animal models.
合成法
4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can be synthesized through a multistep process that involves the reaction of several different chemical compounds. One common method involves the use of 2,4-dichlorophenylacetonitrile and 4-methylbenzoyl chloride as starting materials, which are then reacted with other reagents to produce the final product.
科学的研究の応用
4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been studied for its potential therapeutic properties in a variety of contexts. One area of research has focused on its potential as a neuroprotective agent, particularly in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Other studies have investigated its potential as an anti-inflammatory agent, as well as its effects on oxidative stress and cell signaling pathways.
特性
分子式 |
C22H19Cl2NO5 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC名 |
4-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H19Cl2NO5/c1-12-4-6-13(7-5-12)20(28)18-19(15-9-8-14(23)11-16(15)24)25(22(30)21(18)29)10-2-3-17(26)27/h4-9,11,19,28H,2-3,10H2,1H3,(H,26,27)/b20-18+ |
InChIキー |
AJFFRGMDCJEIRI-CZIZESTLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)Cl)Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)Cl)Cl)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





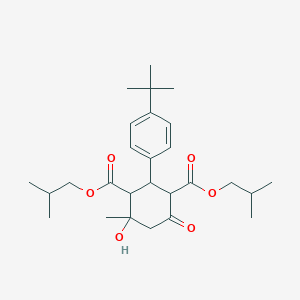
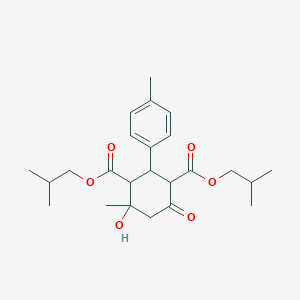

![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
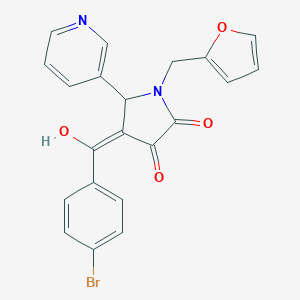
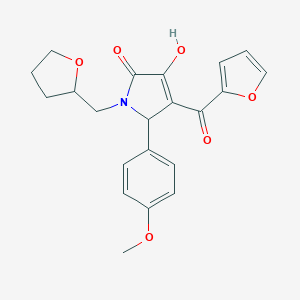
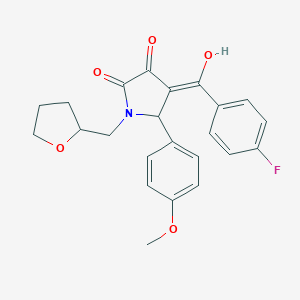
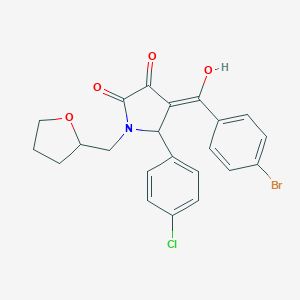

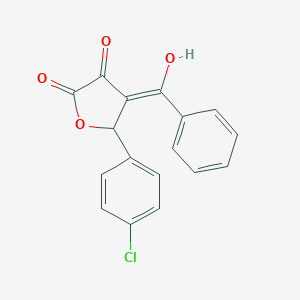

![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)